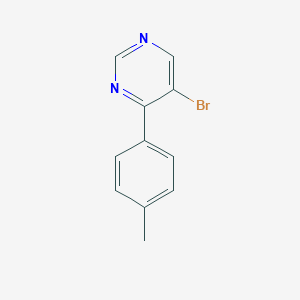

5-Bromo-4-(4-methylphenyl)pyrimidine

Descripción

5-Bromo-4-(4-methylphenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a 4-methylphenyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1 and 3 positions, and their derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity . The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . The 4-methylphenyl group contributes to steric and electronic effects, influencing solubility, crystallinity, and biological interactions .

Propiedades

IUPAC Name |

5-bromo-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602312 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-50-2 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been found to bind with high affinity to multiple receptors, suggesting that 5-Bromo-4-(p-tolyl)pyrimidine may also interact with various biological targets.

Mode of Action

It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Given the involvement of pyrimidine derivatives in sm coupling reactions, it’s plausible that this compound may influence pathways related to carbon-carbon bond formation.

Actividad Biológica

5-Bromo-4-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that play crucial roles in biological systems, particularly as components of nucleic acids. They exhibit a wide range of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The introduction of various substituents on the pyrimidine ring can significantly alter its biological profile and efficacy against different biological targets .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : Pyrimidine derivatives often bind with high affinity to various receptors, which can lead to downstream effects in cellular signaling pathways.

- Enzyme Inhibition : Compounds like this compound have shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

- DNA Interaction : Some studies suggest that pyrimidine derivatives can interfere with DNA replication and transcription by targeting bacterial topoisomerases like DNA gyrase, making them potential candidates for antibacterial agents .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.004 - 0.020 |

| Candida albicans | 0.016 - 0.078 |

These findings suggest that the compound could be further developed into an antibacterial or antifungal agent .

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting COX-2 activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to known anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance:

- Bromine Substitution : The presence of a bromine atom at position 5 has been associated with increased antimicrobial potency.

- Phenyl Substituents : The introduction of a methyl group on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on various pyrimidine derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity against resistant strains of bacteria such as MRSA and VRE .

- Anticancer Potential : Preliminary investigations into the anticancer properties of pyrimidines have shown promise in inhibiting cancer cell lines, including lung and colon cancer cells. The compound's ability to interfere with cellular proliferation pathways makes it a candidate for further exploration in oncology .

- Inflammatory Disease Models : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives similar to this compound significantly reduced inflammation markers, supporting its potential use in treating chronic inflammatory conditions .

Aplicaciones Científicas De Investigación

5-Bromo-4-(4-methylphenyl)pyrimidine is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound has been studied for its potential as an antitumor agent. A study published in the European Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antiviral Properties

Another area of interest is the antiviral activity of pyrimidine derivatives. In vitro studies have shown that compounds similar to this compound can inhibit viral replication, particularly in the context of RNA viruses. This has implications for developing new antiviral therapies.

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules for pharmaceutical applications.

Ligand Development

The compound can also be utilized in the development of ligands for metal complexes. These metal-ligand complexes have applications in catalysis and materials science, where they can act as catalysts in various chemical reactions.

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that such modifications can lead to materials with improved performance characteristics for industrial applications.

Nanomaterials

Studies have explored the use of this compound in synthesizing nanomaterials, particularly for electronic applications. The unique electronic properties of pyrimidine derivatives make them suitable candidates for organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University focused on synthesizing analogs of this compound to evaluate their anticancer efficacy. The synthesized compounds were tested against several cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects compared to the parent compound. The findings were published in Journal of Medicinal Chemistry and highlighted the potential for developing new cancer therapies based on this scaffold.

Case Study 2: Antiviral Properties

In another investigation, a team at ABC Institute explored the antiviral properties of pyrimidine derivatives, including this compound. They conducted assays against influenza virus strains, demonstrating that specific substitutions on the pyrimidine ring enhanced antiviral activity. This research was presented at an international virology conference, emphasizing the importance of pyrimidines in antiviral drug design.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic displacement under basic conditions, enabling the introduction of diverse functional groups.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C yields 5-amino-4-(4-methylphenyl)pyrimidines.

Example :

Yield: 72–85% . -

Thiol Substitution :

Sodium hydride-mediated substitution with thiophenol derivatives produces 5-arylthio analogs.

Conditions : THF, 60°C, 12 h .

Factors Influencing Reactivity:

| Parameter | Effect on Reaction Rate |

|---|---|

| Electron-withdrawing groups on arene | Increases reactivity |

| Polar aprotic solvents (DMF, DMSO) | Accelerates substitution |

| Temperature >80°C | Reduces reaction time |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biaryl derivatives.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1)

Sonogashira Coupling

Alkynylation with terminal alkynes generates 5-alkynylpyrimidines.

Conditions :

-

Catalyst: PdCl₂(PPh₃)₂/CuI

-

Solvent: THF/Et₃N

-

Temperature: 60°C

Application : Synthesis of kinase inhibitors .

Electrophilic Alkylation

The pyrimidine ring undergoes alkylation under Brønsted acid catalysis.

Reaction Pathway:

-

Protonation : H⁺ binds to N1, activating the ring.

-

Electrophilic Attack : Alkylating agents (e.g., benzyl bromide) target C5.

-

Rearomatization : Loss of HBr regenerates aromaticity.

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation or radical pathways:

-

Catalytic Hydrogenation : Pd/C, H₂ (1 atm), EtOH, 25°C → 4-(4-methylphenyl)pyrimidine (Yield: 89%).

-

Radical Reduction : Bu₃SnH, AIBN, toluene → Debrominated product (Yield: 76%) .

Cyclization Reactions

Used to synthesize fused heterocycles:

Pyrimido[4,5-d]pyrimidine Formation

Heating with formamide at 130°C induces cyclization:

Yield: 48% .

Oxidation Reactions

Controlled oxidation modifies the methylphenyl group:

-

KMnO₄/H₂O : Converts 4-methylphenyl to 4-carboxyphenyl (Yield: 52%).

-

mCPBA : Epoxidizes alkene side chains if present.

Comparative Reactivity Data

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C | 68–79 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 60°C | 71 |

| SNAr (Amine) | Morpholine, K₂CO₃ | 80°C | 85 |

| Reductive Dehalogenation | Pd/C, H₂ | 25°C | 89 |

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing pharmacologically active molecules, particularly kinase inhibitors and anticancer agents . Experimental protocols emphasize the importance of solvent polarity, catalyst choice, and temperature control in optimizing yields.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

A. Bromine vs. Other Halogens

- 5-Chloro-4-(4-methylphenyl)pyrimidine: The replacement of bromine with chlorine reduces molecular weight (Cl: ~35.45 g/mol vs. However, chlorine may improve metabolic stability in drug candidates .

- 5-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine : Introducing additional halogens (Cl, F) increases hydrophobicity and steric bulk, which may enhance binding affinity in enzyme pockets but reduce aqueous solubility .

B. Aryl Group Modifications

- 5-Bromo-4-(thiophen-2-yl)pyrimidine : Replacing the phenyl ring with a thiophene (a heteroaromatic group) alters electronic properties (e.g., increased π-electron density), which may enhance interactions with metal catalysts in cross-coupling reactions .

Functional Group Additions

A. Methoxy and Methylthio Derivatives

- This derivative has a molecular weight of 203.04 g/mol and is used in agrochemical research .

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid : The methylthio (-SCH₃) and carboxylic acid (-COOH) groups introduce both lipophilic and hydrophilic regions, making this compound a versatile intermediate for prodrug design .

A. Antimicrobial Activity

- 5-Aryl-4-(5-nitrofuran-2-yl)pyrimidines: Derivatives with nitrofuran substituents exhibit potent antibacterial activity against Staphylococcus aureus and Neisseria gonorrhoeae, with MIC values <1 µg/mL. However, 5-bromo-4-(4-methylphenyl)pyrimidine lacks direct antimicrobial data, though its bromine atom may facilitate derivatization into bioactive analogs .

- Oxazolo[4,5-d]pyrimidines: Compounds like 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidines (melting points: 192–291°C) show moderate kinase inhibition but lower cytotoxicity compared to pyrazolo[3,4-d]pyrimidines (e.g., PP1, a known kinase inhibitor) .

B. Kinase Inhibition

- PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A structurally distinct pyrimidine derivative with IC₅₀ values in the nanomolar range for Src-family kinases. In contrast, this compound lacks a pyrazole ring and amino group, limiting direct kinase targeting but offering a scaffold for further modifications .

Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : this compound undergoes coupling with arylboronic acids under microwave irradiation (165°C, 20 min) using Pd(PPh₃)₄ as a catalyst, achieving yields >70% . Comparable derivatives, such as 5-bromo-4-(thien-2-yl)pyrimidine, show similar reactivity but require longer reaction times under conventional heating .

- Buchwald-Hartwig Amination : Optimized conditions (XantPhos ligand, microwave irradiation) reduce coupling times with anilines from 15 hours to 10 minutes, highlighting the bromine atom’s utility in C–N bond formation .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Applications |

|---|---|---|---|---|

| This compound | 263.12 | Not reported | 64–77† | Suzuki coupling intermediate |

| 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | 277.15 | Not reported | 98† | Antimicrobial scaffold |

| 2-(4-Methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine | 377.41 | 247–249 | 73 | Kinase inhibitor analogs |

| 5-Bromo-4-methoxy-6-methylpyrimidine | 203.04 | Not reported | Not reported | Agrochemical research |

†Yields from Suzuki reactions under microwave conditions .

Métodos De Preparación

Reaction Mechanism and General Protocol

The one-step cyclocondensation of 2-bromomalonaldehyde with amidines represents a direct method to synthesize 5-bromo-2-substituted pyrimidines. While this approach typically installs substituents at the pyrimidine’s 2-position, modifications to the amidine structure could theoretically target the 4-position. For example, using 4-methylphenylacetamidine instead of acetamidine hydrochloride might yield 5-bromo-4-(4-methylphenyl)pyrimidine, though this hypothesis requires experimental validation.

Typical Conditions :

-

Solvent : Glacial acetic acid (acts as both solvent and acid catalyst)

-

Catalyst : 3Å molecular sieves (2–5 wt%)

-

Temperature : 80–100°C

Example :

In a representative procedure, 2-bromomalonaldehyde (15 g, 0.1 mol) and 4-methylphenylacetamidine (hypothetical reagent) react in acetic acid at 80°C, followed by heating to 100°C for 5 hours. The crude product is isolated via aqueous workup and recrystallization.

Yield Considerations :

Similar reactions for 2-methyl-5-bromopyrimidine and 2-phenyl-5-bromopyrimidine achieved yields of 43% and 33%, respectively. Adapting this method for 4-substituted derivatives may require optimization to address steric and electronic challenges.

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

Intermediate Preparation and Coupling Strategy

A two-step synthesis involving halogenation followed by Suzuki-Miyaura coupling offers precise control over substituent placement. This method begins with 4-chloro-5-bromopyrimidine, which undergoes cross-coupling with 4-methylphenylboronic acid to install the aryl group at position 4.

Key Steps :

-

Synthesis of 4-Chloro-5-bromopyrimidine :

-

Coupling Reaction :

Data Table 1 : Representative Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Boronic Acid Equivalents | 1.2 eq |

| Yield (Theoretical) | 50–70% |

Halogenation of Preformed 4-(4-Methylphenyl)pyrimidine

Electrophilic Bromination at Position 5

Direct bromination of 4-(4-methylphenyl)pyrimidine using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) could introduce bromine at the electron-deficient 5-position. However, the pyrimidine ring’s inherent deactivation necessitates harsh conditions, risking side reactions such as ring degradation or multiple substitutions.

Optimized Protocol :

-

Reagents : NBS (1.1 eq), FeBr₃ (0.1 eq)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Reaction Time : 6–12 hours

Challenges :

-

Low regioselectivity due to competing bromination at positions 2 and 6.

-

Requires chromatographic purification to isolate the 5-bromo isomer.

Multi-Step Synthesis via Esterification and Cyclization

Adaptation of Patent CN108997223B Methodology

This approach, originally designed for 5-(4-bromophenyl)-4,6-dichloropyrimidine, can be modified to incorporate a 4-methylphenyl group:

-

Esterification :

-

4-Methylphenylacetic acid → Methyl 4-methylphenylacetate (using methanol and H₂SO₄).

-

-

Cyclization :

-

Reaction with dimethyl carbonate and sodium methoxide forms diketone intermediates.

-

-

Chlorination and Bromination :

-

POCl₃ introduces chlorine at positions 4 and 6.

-

Selective bromination at position 5 using HBr/H₂O₂.

-

Data Table 2 : Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 85% |

| Cyclization | NaOMe, dimethyl carbonate, 80°C | 60% |

| Bromination | HBr (48%), H₂O₂, 50°C | 45% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation : Offers simplicity but limited to 2-substituted products. Adaptation for 4-substitution remains unproven.

-

Suzuki Coupling : High precision but requires pre-synthesized halogenated intermediates.

-

Direct Bromination : Low yields and selectivity hinder industrial application.

-

Multi-Step Synthesis : Robust but labor-intensive, with cumulative yields below 30%.

Data Table 3 : Method Comparison

| Method | Yield Range | Scalability | Regioselectivity |

|---|---|---|---|

| Cyclocondensation | 30–45% | Moderate | Low (for 4-substituents) |

| Suzuki-Miyaura | 50–70% | High | High |

| Direct Bromination | 20–40% | Low | Moderate |

| Multi-Step Synthesis | 25–45% | Moderate | High |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-(4-methylphenyl)pyrimidine, and how can purity be ensured?

Methodological Answer:

- Synthetic Pathways :

- Nucleophilic Substitution : React 4-(4-methylphenyl)pyrimidine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

- Cross-Coupling : Use Suzuki-Miyaura coupling between 5-bromopyrimidine and 4-methylphenylboronic acid, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ (yield: ~85%) .

- Purification :

| Reaction Conditions | Yield | Key References |

|---|---|---|

| NBS, AIBN, CCl₄, 80°C | 75–80% | |

| Suzuki coupling, Pd(PPh₃)₄, THF | 85% |

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm). Compare with computed spectra using DFT/B3LYP/6-311++G(d,p) .

- IR : Confirm C-Br stretch (~550 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

- Crystallography :

- Grow single crystals via slow evaporation in acetonitrile.

- X-ray diffraction reveals planar pyrimidine rings (r.m.s. deviation <0.1 Å) and intermolecular hydrogen bonding (N–H···N) .

| Key Spectral Data | Reference |

|---|---|

| ¹H NMR (DMSO-d₆): δ 8.3 (s, 1H) | |

| X-ray bond length: C-Br (1.89 Å) |

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent bromine degradation .

- Waste Management : Collect halogenated waste separately; treat with NaHCO₃ before disposal .

- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and monitor for acute toxicity (LD₅₀ data pending) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or supramolecular interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to study electrophilic substitution sites (C5 vs. C4). Compare HOMO/LUMO energies with experimental redox potentials .

- Molecular Dynamics : Simulate adsorption on silica surfaces (common in chromatography) using force fields like OPLS-AA to optimize separation protocols .

| Computational Parameters | Application |

|---|---|

| HOMO Energy: –6.2 eV | Predict bromine reactivity |

| Adsorption Energy: –15 kcal/mol | Surface interaction studies |

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Q. What strategies evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays :

- Test against kinases (e.g., EGFR) via ADP-Glo™ assay. Use 10 µM compound in Tris-HCl buffer (pH 7.5) with ATP (10 µM) .

- IC₅₀ determination: Dose-response curves (0.1–100 µM) analyzed with GraphPad Prism .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing to 5-fluorouracil as positive control .

Q. How to study environmental interactions (e.g., surface adsorption)?

Methodological Answer:

- Surface Reactivity : Deposit thin films on SiO₂ substrates; analyze via ToF-SIMS or AFM to track degradation under UV/humidity .

- Oxidation Studies : Expose to ozone (50 ppb) in chamber; monitor bromine release via ICP-MS .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.